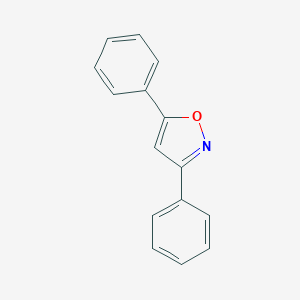

3,5-Diphenylisoxazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-diphenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECRDSFKLUVCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174324 | |

| Record name | Isoxazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2039-49-8 | |

| Record name | Isoxazole, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diphenylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of 3,5-Diphenylisoxazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3,5-diphenylisoxazole, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a heterocyclic aromatic organic compound featuring a central isoxazole ring substituted with phenyl groups at the 3 and 5 positions.

DOT Script for the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 3,5-diphenyl-1,2-oxazole |

| CAS Number | 2039-49-8[1] |

| Molecular Formula | C₁₅H₁₁NO[1] |

| Molecular Weight | 221.26 g/mol [2] |

| Melting Point | 141-142 °C[3] |

| Boiling Point | 396.6 °C at 760 mmHg[4] |

| Density | 1.128 g/cm³[4] |

| Canonical SMILES | c1ccc(cc1)c2cc(=NO2)c3ccccc3 |

| InChI | InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H |

| InChIKey | HECRDSFKLUVCAY-UHFFFAOYSA-N[1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)[3] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4[3] |

Experimental Protocols for Synthesis

Several synthetic routes for the preparation of this compound have been reported. Below are detailed methodologies for two distinct and effective protocols.

Protocol 1: Metal-Free DBU Promoted Regioselective Synthesis[5]

This method describes a metal-free synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter.

Materials:

-

Aldoxime (1 mmol)

-

N-chlorosuccinimide (NCS) (1.2 mmol)

-

Alkyne (1.2 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 mmol)

-

N,N-Dimethylformamide (DMF) (3 mL)

-

Chilled water

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aldoxime (100 mg, 1 mmol) in DMF (3 mL), add N-chlorosuccinimide (1.2 mmol) at room temperature.

-

Stir the reaction mixture for 0.5-1 hour.

-

Add DBU (1 mmol) and the alkyne (1.2 mmol) to the reaction mixture.

-

Continue stirring for an additional 1-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding chilled water.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis in a Deep Eutectic Solvent[6]

This protocol utilizes a deep eutectic solvent (DES) as a green and efficient medium for the one-pot, three-component synthesis.

Materials:

-

Benzaldehyde (2 mmol)

-

Phenylacetylene (2 mmol)

-

Hydroxylamine (2 mmol)

-

Sodium hydroxide (NaOH) (2 mmol)

-

N-chlorosuccinimide (NCS) (3 mmol)

-

Choline chloride:urea (1:2) deep eutectic solvent (1 mL)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of benzaldehyde (2 mmol) in the choline chloride:urea (1:2) DES (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Stir the resulting mixture at 50 °C for one hour.

-

Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for three hours.

-

Add phenylacetylene (2 mmol) and allow the reaction to proceed for four hours at 50 °C.

-

After the reaction is complete, quench with water and extract with ethyl acetate (3 x 5 mL).

-

Dry the combined organic phases over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the final product.

Biological Activity and Signaling Pathways

Derivatives of this compound have been shown to possess a wide range of biological activities, including antifungal, antioxidant, anti-inflammatory, and anticancer properties.[5] The isoxazole scaffold is a key component in several clinically used drugs.

One area of significant interest is the potential of diaryl isoxazole derivatives as anticancer agents. A study on a series of 3,5-diaryl isoxazole derivatives demonstrated their potential against prostate cancer cells.[6] The lead compound from this study showed high selectivity and was investigated for its binding mode with Ribosomal protein S6 kinase beta-1 (S6K1), a key enzyme in cell growth and proliferation signaling pathways.[6]

The anti-inflammatory properties of isoxazole derivatives are also of note. While not specific to this compound, a related dihydroisoxazole derivative has been shown to exert its anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway.[7] This pathway is a crucial regulator of the inflammatory response.

DOT Script for a Simplified MAPK/NF-κB Signaling Pathway:

Caption: A simplified diagram of the MAPK/NF-κB signaling pathway and the potential inhibitory action of isoxazole derivatives.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. Isoxazole,3,5-diphenyl- | CAS#:2039-49-8 | Chemsrc [chemsrc.com]

- 5. saapjournals.org [saapjournals.org]

- 6. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical properties of 3,5-Diphenylisoxazole

An In-Depth Technical Guide to the Physical and Chemical Properties of 3,5-Diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₅H₁₁NO. As a derivative of isoxazole, it features a five-membered ring containing adjacent nitrogen and oxygen atoms, substituted with phenyl groups at the 3 and 5 positions. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and synthetic versatility. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | 3,5-diphenyl-1,2-oxazole |

| Synonyms | This compound, Isoxazole, 3,5-diphenyl- |

| CAS Number | 2039-49-8[1] |

| Molecular Formula | C₁₅H₁₁NO[1][2] |

| Molecular Weight | 221.26 g/mol [1][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3[1] |

| InChIKey | HECRDSFKLUVCAY-UHFFFAOYSA-N[1] |

Physical Properties

The physical properties of this compound are summarized below. Data is compiled from various sources, and some variation exists, which can be attributed to different experimental conditions and measurement techniques.

| Property | Value | Reference |

| Melting Point | 140-142 °C | [4] |

| 141-142 °C | [5] | |

| 140 °C | [1] | |

| 183-184 °C | [2] | |

| Boiling Point | 396.6 °C at 760 mmHg | [1] |

| Density | 1.128 g/cm³ | [1] |

| Refractive Index | 1.586 | [1] |

| Flash Point | 162.3 °C | [1] |

| Vapor Pressure | 3.87E-06 mmHg at 25°C | [1] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and DMSO. Limited solubility in water.[6] | |

| LogP | 4.00860 | [1] |

| pKa (Predicted) | -3.23 ± 0.10 | [1] |

Chemical and Spectroscopic Properties

The structural characteristics of this compound have been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.91–7.81 | m | 4H | Ar-H | [5] | |

| 7.53–7.43 | m | 6H | Ar-H | [5] | |

| 6.84 | s | 1H | Isoxazole-H (C4-H) | [5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment | Reference |

| 170.3 | C5 | [5] | |

| 162.9 | C3 | [5] | |

| 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | Aromatic C | [5] | |

| 97.4 | C4 | [5] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3047.95 | Aromatic C-H stretching | [2] |

| 1570.67 | C=N stretching | [2] |

| 1488.94 | C=C stretching | [2] |

| 1404.08 | N-O stretching | [2] |

| 912.27 | C-C stretching | [2] |

| 687.39 | Monosubstituted C-H deformation | [2] |

Mass Spectrometry (MS)

| Method | m/z Values | Assignment | Reference |

| ESI-MS | 222.24 | [M+H]⁺ (18%) | [2] |

| 221.25 | [M]⁺ (100%) | [2] | |

| 144.24 | Fragment (26%) | [2] | |

| 77.11 | Fragment (39%) | [2] |

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed protocols for two common methods.

Synthesis from Chalcone Dibromide

This method involves the reaction of a chalcone dibromide with hydroxylamine hydrochloride.[2]

Materials:

-

1,3-Diphenyl-1,2-dibromopropan-1-one (Chalcone dibromide) (0.005 mol)

-

Hydroxylamine hydrochloride (0.01 mol)

-

Triethanolamine (15 mL)

-

Absolute ethanol

Procedure:

-

A mixture of chalcone dibromide (0.005 mol) and hydroxylamine hydrochloride (0.01 mol) is heated in triethanolamine (15 mL).

-

The heating is continued until bumping starts, which typically occurs within 10-15 minutes.

-

The reaction mixture is then cooled to room temperature.

-

The resulting solid is collected by filtration, dried, and then recrystallized from absolute ethanol to yield pure this compound.

Metal-Free Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a regioselective synthesis using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a promoter.[4]

Materials:

-

Benzaldoxime (1 mmol, 100 mg)

-

N-Chlorosuccinimide (NCS) (1.2 mmol)

-

Phenylacetylene (1.2 mmol)

-

DBU (1 mmol)

-

Dimethylformamide (DMF) (3 mL)

-

Chilled water

-

Ethyl acetate

Procedure:

-

To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room temperature.

-

Stir the reaction mixture for 30-60 minutes.

-

Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.

-

Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding chilled water.

-

Extract the product with ethyl acetate.

-

The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Experimental Workflows and Diagrams

The general workflow for the synthesis and characterization of this compound is depicted below. This process includes the chemical synthesis followed by purification and structural confirmation using various analytical techniques.

Caption: General workflow for the synthesis and characterization of this compound.

References

3,5-Diphenylisoxazole CAS registry number and identifiers

This technical guide provides a comprehensive overview of 3,5-diphenylisoxazole, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, and key experimental data.

Core Compound Identifiers

For unambiguous identification and referencing in research and regulatory documentation, a standardized set of identifiers is crucial. The following table summarizes the key registry numbers and notation systems for this compound.

| Identifier Type | Value |

| CAS Registry Number | 2039-49-8[1][2][3] |

| PubChem Compound ID (CID) | 137292[4][5] |

| IUPAC Name | 3,5-diphenyl-1,2-oxazole[1] |

| InChI | InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H[1][6] |

| InChIKey | HECRDSFKLUVCAY-UHFFFAOYSA-N[1][6] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3[3][6] |

| Molecular Formula | C15H11NO[1][3] |

| Other Names | 3,5-Diphenyl-1,2-oxazole, this compound[1] |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental settings. The data presented below has been aggregated from various chemical databases.

| Property | Value |

| Molecular Weight | 221.25 g/mol [1] |

| Exact Mass | 221.084063974 Da[3] |

| Melting Point | 140 °C[3] |

| Boiling Point | 396.6 °C at 760 mmHg[3] |

| Density | 1.128 g/cm³[3] |

| XLogP3 | 3.7[3][6] |

| Hydrogen Bond Donor Count | 0[3] |

| Hydrogen Bond Acceptor Count | 2[3] |

| Rotatable Bond Count | 2[3] |

Experimental Data and Protocols

Further investigation into the scientific literature is required to provide detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound. This section will be populated as more data becomes available.

Signaling Pathways and logical relationships

To visualize the interactions and experimental processes related to this compound, diagrams will be generated based on available data. Below is a conceptual workflow for the initial characterization of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a chemical compound.

Further diagrams illustrating specific signaling pathways will be provided as more information on the biological activity of this compound is curated.

References

- 1. Isoxazole, 3,5-diphenyl- [webbook.nist.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C15H11NO | CID 137292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C15H11NO | CID 137292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C15H11NO) [pubchemlite.lcsb.uni.lu]

The 3,5-Diphenylisoxazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 3,5-diphenylisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological profile of this scaffold, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 (Breast) | 19.72 | [1] |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [1] |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [1] |

| Compound 26 (a 3,5-diarylisoxazole derivative) | PC-3 (Prostate) | Comparable to 5-FU | [2] |

| 3,5-dimethylisoxazole derivative 22 | HCT116 (Colorectal) | 0.162 | [3] |

| This compound derivative with biphenyl and dichloro-phenyl substitution (1d ) | MDA-MB-231 (Breast) | 46.3 (µg/mL) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[5]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a further 48-72 hours.[1][5]

-

MTT Addition: After the incubation period, remove the culture medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) to each well.[5]

-

Incubation: Incubate the plate at 37°C for 1.5-4 hours, allowing the formazan crystals to form.[5]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 492 nm or 570 nm.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its anti-inflammatory properties. Certain derivatives have shown significant inhibition of key inflammatory mediators and enzymes. A prominent mechanism of action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[6]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of this compound derivatives in the carrageenan-induced paw edema model.

| Compound | Animal Model | Dose | % Inhibition of Edema | Time Point | Reference |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b ) | Rat | - | Significant | - | [6] |

| Compound 1f | Rat | - | 65.83% | 3h | [7] |

| Compound 1f | Rat | - | 32.50% | 5h | [7] |

| Compound 6i | Rat | - | 42.41% | 5h | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Acclimate Wistar rats or Swiss mice for at least one week under standard laboratory conditions.

-

Grouping: Divide the animals into control, standard, and test groups (n=5-6 per group).

-

Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at a specific dose. The standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac sodium), and the control group receives the vehicle.[6][7]

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[6]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[6][9]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity

The this compound scaffold has also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi. The substitutions on the phenyl rings play a crucial role in determining the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Halogenated 4-methyl-3,5-diphenylisoxazolidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicans | 6.25 - 50 | [10] |

| Imidazole-bearing isoxazole derivative 4a | Staphylococcus aureus | 14 | |

| Imidazole-bearing isoxazole derivative 4a | Salmonella typhi | 22 | |

| Imidazole-bearing isoxazole derivative 4a | Escherichia coli | 14 | |

| Imidazole-bearing isoxazole derivative 4a | Aspergillus niger | 15 | |

| Naphtholic azo dye with isoxazole moiety A1 | Salmonella typhi | 62.5 | [11] |

| Naphtholic azo dye with isoxazole moiety A1 | Streptococcus pyogenes | 62.5 | [11] |

| Phenolic azo dye with isoxazole moiety B4 | Escherichia coli | 62.5 | [11] |

| Phenolic azo dye with isoxazole moiety B4 | Staphylococcus aureus | 62.5 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Procedure:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanism of Action: Modulation of Key Signaling Pathways

The biological activities of this compound derivatives are often attributed to their ability to interfere with critical intracellular signaling pathways that regulate cell proliferation, inflammation, and apoptosis. Two of the most relevant pathways are the NF-κB and Akt/p53 signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in regulating the inflammatory response and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. Some this compound derivatives have been shown to inhibit the activation of NF-κB.[12][13][14] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory and pro-survival genes.

Modulation of the Akt/p53 Signaling Pathway

The Akt (Protein Kinase B) and p53 tumor suppressor pathways are critical regulators of cell survival and apoptosis. The Akt pathway is a pro-survival pathway that is often hyperactivated in cancer, leading to the inhibition of apoptosis. Conversely, p53 is a tumor suppressor that can induce cell cycle arrest and apoptosis in response to cellular stress. There is evidence to suggest that some isoxazole derivatives can modulate these pathways, potentially by downregulating Akt activity and/or upregulating p53 function, thereby promoting apoptosis in cancer cells.[15][16][17][18]

Synthesis of the this compound Scaffold

A common and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the one-pot reaction of an aldehyde and a terminal alkyne.

Experimental Protocol: One-Pot Synthesis

Principle: This method involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition reaction with an alkyne to form the isoxazole ring.

Procedure:

-

Oxime Formation: To a stirred solution of the corresponding aldehyde (e.g., benzaldehyde) in a suitable solvent, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide). Stir the mixture at a specified temperature (e.g., 50°C) for about an hour to form the aldoxime.[19]

-

Nitrile Oxide Formation: To the reaction mixture, add a chlorinating agent such as N-chlorosuccinimide (NCS) and continue stirring at the same temperature for a few hours. This converts the aldoxime to the corresponding hydroximoyl chloride, which, in the presence of a base, forms the nitrile oxide intermediate.[19]

-

Cycloaddition: Add the terminal alkyne (e.g., phenylacetylene) to the reaction mixture and continue stirring for several hours. The nitrile oxide will undergo a cycloaddition reaction with the alkyne to form the 3,5-disubstituted isoxazole.[19]

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and the crude product is purified by column chromatography to yield the pure this compound derivative.[19]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant anticancer, anti-inflammatory, and antimicrobial activities, often through the modulation of key cellular signaling pathways. This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and mechanistic insights. It is hoped that this resource will serve as a valuable tool for researchers in the field and stimulate further investigation into the therapeutic potential of this remarkable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemclassjournal.com [chemclassjournal.com]

- 11. Synthesis and In Vitro Antimicrobial and Anthelminthic Evaluation of Naphtholic and Phenolic Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. espublisher.com [espublisher.com]

- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p53 attenuates AKT signaling by modulating membrane phospholipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulating the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

The Rise of 3,5-Diphenylisoxazoles: A Technical Guide to Their Discovery and Development

For Immediate Release

In the dynamic landscape of medicinal chemistry, the 3,5-diphenylisoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and therapeutic potential of this versatile class of compounds. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile framework for the development of novel therapeutic agents.[1][2] This guide will delve into the core aspects of this compound derivatives, presenting key data, experimental methodologies, and a visual representation of their mechanisms of action.

Synthetic Strategies: Crafting the Isoxazole Core

The primary route for synthesizing 3,5-disubstituted isoxazoles involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[3] This method is widely employed due to its efficiency and the ready availability of the starting materials. Chalcones, bearing various substituents on the phenyl rings, are typically synthesized via a Claisen-Schmidt condensation of an appropriate aromatic aldehyde with a substituted acetophenone.

Microwave-assisted synthesis has also been adopted as a green and efficient method for the preparation of these derivatives, often leading to higher yields and shorter reaction times.[4]

Therapeutic Potential: A Spectrum of Biological Activities

Derivatives of the this compound core have been extensively investigated for a range of therapeutic applications, with particularly promising results in the fields of oncology and anti-inflammatory research.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of this compound derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle at different phases.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Compound 26 | 3-(trimethoxyphenyl)-5-(halogen-substituted phenyl) | PC3 (Prostate) | Comparable to 5-FU | [5][6] |

| Compound 4c | Isoxazole linked 2,3-dihydroquinazolinone | Various | Promising anticancer activity | [7] |

| PBD conjugate 6a | Isoxazole-pyrrolobenzodiazepine conjugate | Various | <0.1 µM | [8] |

| Compound 1d | 3-(biphenyl)-5-(dichloro phenyl) | MDA-MB 231 (Breast) | 46.3 µg/mL | [4] |

| Compound 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl) | MCF-7 (Breast) | 2.63 µM | [9] |

The anticancer mechanism of these derivatives is often multifaceted. Some compounds have been found to inhibit key signaling pathways involved in cancer progression, such as the Ribosomal protein S6 kinase beta-1 (S6K1) pathway.[5] Others induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of mitochondrial-mediated intrinsic pathways, leading to the release of cytochrome c and activation of caspases.[8][10]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major research focus. This compound derivatives have demonstrated significant anti-inflammatory potential through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[11][12]

Table 2: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound ID | Target | Activity (IC50) | Reference |

| Compound 2b | LOX and COX-2 | Significant inhibition | [11][12] |

| Compound 12b | LOX | 5 µM | [13] |

| Compound 13a | LOX | 10 µM | [13] |

| DIC | TNF-α and IL-6 release | Dose-dependent decrease | [14][15] |

The anti-inflammatory effects of these compounds are also attributed to their ability to modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15] By inhibiting these pathways, the production of pro-inflammatory cytokines like TNF-α and IL-6 is reduced.

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of this compound Derivatives

This protocol is a generalized procedure based on common synthetic methods.[3][4]

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

In a cold environment, dissolve equimolar amounts of a substituted benzaldehyde and a substituted acetophenone in 40-70% basic alcohol (e.g., ethanolic sodium hydroxide).

-

Stir the mixture until it becomes cloudy or thick.

-

Store the reaction mixture in a refrigerator overnight.

-

Pour the mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Filter, wash with water, and recrystallize the crude product from ethanol.

Step 2: Isoxazole Synthesis

-

Dissolve an equimolar quantity of the synthesized chalcone and hydroxylamine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.

-

Add a base, such as sodium acetate, to the mixture.

-

Heat the reaction mixture under reflux for several hours or irradiate with microwave energy (e.g., 70-80°C, 210 W for 5-20 minutes).[4]

-

After cooling, pour the reaction mixture into cold water to precipitate the this compound derivative.

-

Filter, wash with water, and recrystallize the product from a suitable solvent like ethanol.

Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[16][17]

-

Acclimatize adult Wistar albino rats for a week under controlled conditions.

-

Divide the rats into control and experimental groups.

-

Administer the test compounds or a reference drug (e.g., diclofenac sodium) orally or intraperitoneally to the experimental groups.

-

After a specific time, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Visualizing the Mechanisms of Action

To better understand the complex biological processes influenced by this compound derivatives, the following diagrams illustrate key signaling pathways and experimental workflows.

References

- 1. Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives | Semantic Scholar [semanticscholar.org]

- 2. saapjournals.org [saapjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the therapeutic potential of the isoxazole core, focusing on its diverse biological activities, underlying mechanisms of action, and the experimental methodologies employed in its evaluation.

Therapeutic Landscape of Isoxazole Derivatives

The versatility of the isoxazole moiety is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have shown significant promise in oncology, inflammation, and infectious diseases.

Anticancer Activity

Isoxazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of crucial signaling pathways.[1][2]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [3] |

| Isoxazole-curcumin derivative 40 | MCF-7 (Breast) | 3.97 | [4] |

| Diosgenin-isoxazole derivative 24 | MCF-7 (Breast) | 9.15 ± 1.30 | [4] |

| Diosgenin-isoxazole derivative 24 | A549 (Lung) | 14.92 ± 1.70 | [4] |

| Isoxazole chalcone derivative 10a | DU145 (Prostate) | 0.96 | [4] |

| Isoxazole chalcone derivative 10b | DU145 (Prostate) | 1.06 | [4] |

| (R)-Carvone-isoxazoline derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | [4] |

| N-phenyl-5-carboxamidyl Isoxazole | Colon 38 & CT-26 (Colon) | ~2.5 µg/mL | [5] |

| Isoxazole-carboxamide 2d | HeLa (Cervical) | 15.48 µg/mL | [6] |

| Isoxazole-carboxamide 2d & 2e | Hep3B (Liver) | ~23 µg/mL | [6] |

| Isoxazole-carboxamide 2a | MCF-7 (Breast) | 39.80 µg/mL | [6] |

Anti-inflammatory Activity

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7][8] This selectivity for COX-2 over COX-1 is a key attribute, as it can lead to a reduction in the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives (COX-2 Inhibition)

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| Compound C6 | 0.55 ± 0.03 | 61.73 | [7] |

| Compound C5 | 0.85 ± 0.04 | 41.82 | [7] |

| Compound C3 | 0.93 ± 0.01 | 24.26 | [7] |

| IXZ3 | 0.95 | - | [9] |

| PYZ16 | 0.52 | 10.73 | [9] |

| Benzo[d]thiazole analog (4a; R = meta-fluorine) | 0.28 | 18.6 | [8] |

| Diarylpyrazole analog 15a | 0.098 | 54.847 | [8] |

| Mofezolac-benzidine conjugate (15) | >50 | >625 | [10] |

Antibacterial Activity

Isoxazole derivatives have also emerged as promising antibacterial agents, displaying activity against both Gram-positive and Gram-negative bacteria.[11] Their mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table 3: Antibacterial Activity of Representative Isoxazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Isoxazole derivative 4e | Candida albicans | 6 - 60 | [12] |

| Isoxazole derivative 4g | Candida albicans | 6 - 60 | [12] |

| Isoxazole derivative 4h | Candida albicans | 6 - 60 | [12] |

| Isoxazole derivatives | Bacillus subtilis | 10 - 80 | [12] |

| Isoxazole derivatives | Escherichia coli | 30 - 80 | [12] |

| Isoxazole derivatives | Staphylococcus aureus & Escherichia coli | 40 - 70 | [13] |

| Triazole-Isoxazole Hybrid 7b | Escherichia coli ATCC 25922 | 15,000 | [14] |

| Triazole-Isoxazole Hybrid 7b | Pseudomonas aeruginosa | 30,000 | [14] |

| N-acyl phenylalanine 1e | Staphylococcus epidermidis 756 | 56.2 | [15] |

| N-acyl phenylalanine 1e | Escherichia coli ATCC 25922 | 28.1 | [15] |

| N-acyl phenylalanine 1e | Candida albicans 128 | 14 | [15] |

| Isoxazole derivative TPI-2 | Staphylococcus aureus & Escherichia coli | 6.25 | [5] |

| Isoxazole derivative TPI-5 | Staphylococcus aureus & Escherichia coli | 6.25 | [5] |

| Isoxazole derivative TPI-14 | Staphylococcus aureus & Escherichia coli | 6.25 | [5] |

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of isoxazole derivatives are often attributed to their ability to modulate specific signaling pathways critical for cell survival, proliferation, and inflammation.

Induction of Apoptosis

A primary mechanism by which isoxazole-containing compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[4][16] This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijrrjournal.com [ijrrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues [mdpi.com]

- 16. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activities of 3,5-Diphenylisoxazole: A Focus on Derivative-Driven Insights

Disclaimer: This technical guide addresses the current understanding of the mechanism of action related to the 3,5-diphenylisoxazole core structure. It is critical to note that comprehensive research specifically elucidating the mechanism of the parent compound, this compound, is limited. The majority of available data pertains to the biological activities of its derivatives. Therefore, the information presented herein is largely based on studies of these related compounds and should be interpreted with caution as it may not be directly representative of the parent molecule's specific biological profile.

Introduction

This compound is a heterocyclic compound featuring a central isoxazole ring substituted with phenyl groups at the 3 and 5 positions. While the specific molecular targets and signaling pathways of the parent compound remain largely uncharacterized, research into its derivatives has revealed promising therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications. This guide will synthesize the available information on the biological activities of this compound derivatives to provide insights into their potential mechanisms of action.

Potential Anticancer Mechanisms of 3,5-Diaryl Isoxazole Derivatives

Several studies have investigated the anticancer properties of 3,5-diaryl isoxazole derivatives, revealing their potential to inhibit cancer cell proliferation. One key area of investigation has been their effect on prostate cancer cells.

A study focusing on a series of 3,5-diaryl isoxazole derivatives identified their potential as anticancer agents.[1] Molecular modeling simulations within this study suggested that these compounds may bind to and inhibit the activity of Ribosomal protein S6 kinase beta-1 (S6K1), a crucial component of the PI3K/mTOR signaling pathway that is often dysregulated in cancer.[1][2] The inhibition of S6K1 can lead to the suppression of protein synthesis and cell growth, ultimately inducing apoptosis in cancer cells.[3]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro growth inhibition activity of selected 3,5-diaryl pyrazole derivatives (structurally related to isoxazoles) against human prostate cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

| 23 | PC3 | - |

| DU145 | - | |

| 26 (2-bromo-substituted) | PC3 | Potent |

| DU145 | Potent | |

| 28 | PC3 | - |

| DU145 | - | |

| Note: Specific IC50 values for all compounds were not provided in the source material, but compound 26 was highlighted as particularly potent.[4] |

Potential Anti-inflammatory Mechanisms of Isoxazole Derivatives

Derivatives of isoxazole have also demonstrated significant anti-inflammatory properties. The mechanism of action for these effects is thought to involve the inhibition of key enzymes in the inflammatory cascade.

One study on 3,5-disubstituted isoxazole derivatives found that certain compounds could inhibit the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. By inhibiting LOX and COX, these isoxazole derivatives can effectively reduce the inflammatory response.[5]

Furthermore, the broader class of isoxazole-containing compounds has been implicated in the modulation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[6] Inhibition of these pathways can lead to a decrease in the production of various pro-inflammatory cytokines and chemokines.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not available, the following methodologies are representative of the key experiments used to characterize the anticancer and anti-inflammatory activities of its derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., PC3 for prostate cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound (e.g., a 3,5-diaryl isoxazole derivative) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the levels of specific proteins in a sample to understand the effect of a compound on signaling pathways.

-

Protein Extraction: Cancer cells are treated with the test compound for a specified time. The cells are then lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-S6K1 or total S6K1).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Visualizations

Signaling Pathway Diagram

Caption: Potential inhibition of the PI3K/mTOR/S6K1 signaling pathway by 3,5-diaryl isoxazole derivatives.

Experimental Workflow Diagram

Caption: General workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

References

- 1. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. p70 Ribosomal protein S6 kinase (Rps6kb1): an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide on the Photochemical Behavior of 3,5-Diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photochemical behavior of 3,5-diphenylisoxazole, a compound of interest in various chemical and pharmaceutical research areas. The document details the key photochemical rearrangement to 2,5-diphenyloxazole, the involvement of transient intermediates, and the influence of reaction conditions. Quantitative data, detailed experimental protocols, and a mechanistic pathway are presented to offer a thorough understanding for researchers and professionals in drug development and related scientific fields.

Introduction

Isoxazole derivatives are significant heterocyclic compounds in medicinal chemistry and materials science. Their photochemical reactivity, particularly the photoisomerization of isoxazoles to oxazoles, represents a fundamental transformation with implications for the synthesis of novel molecular structures. The weak N-O bond in the isoxazole ring makes it susceptible to photochemical cleavage, initiating a cascade of reactions that lead to various rearranged products.[1] This guide focuses specifically on the photochemical behavior of this compound, summarizing the current understanding of its photorearrangement, reaction kinetics, and experimental methodologies.

Photochemical Rearrangement and Product Profile

Upon ultraviolet irradiation, this compound (1) primarily undergoes a rearrangement to form 2,5-diphenyloxazole (2). This photoisomerization is a key transformation, though other minor products can be formed, especially under different atmospheric conditions.

In argon-saturated acetonitrile, the photolysis of this compound yields 2,5-diphenyloxazole. However, in the presence of oxygen (oxygen-saturated acetonitrile), small quantities of benzoic acid and benzamide are also observed as byproducts.[2] Under high-energy conditions such as flash pyrolysis at 960 °C, 2,5-diphenyloxazole is the major product, accompanied by 2-phenylindole and benzamide.[3]

Reaction Mechanism and Intermediates

The photochemical rearrangement of this compound is understood to proceed through the formation of a transient vinylnitrene intermediate.[2] Laser flash photolysis studies have been instrumental in elucidating the dynamics of this intermediate.

Upon photoexcitation, this compound undergoes cleavage of the N-O bond to form a triplet vinylnitrene. This intermediate has been characterized by its broad absorption with a maximum at 360 nm and a lifetime of 1.8 µs in acetonitrile.[2]

The following diagram illustrates the proposed photochemical reaction pathway:

Caption: Proposed photochemical pathway of this compound.

Quantitative Data

Laser flash photolysis studies have provided key quantitative data on the kinetics of the intermediate species in acetonitrile.

| Parameter | Value | Conditions |

| Triplet Vinylnitrene λmax | 360 nm | Acetonitrile |

| Triplet Vinylnitrene Lifetime (τ) | 1.8 µs | Acetonitrile |

| Rate Constant of Vinylnitrene Formation | 1.2 x 10⁷ s⁻¹ | Acetonitrile, Argon-sat. |

| Rate Constant of Vinylnitrene Decay | 5.6 x 10⁵ s⁻¹ | Acetonitrile, Argon-sat. |

| Rate of Reaction with Oxygen | 2 x 10⁹ M⁻¹ s⁻¹ | Acetonitrile, Oxygen-sat. |

Table 1: Kinetic data for the transient intermediate in the photolysis of this compound.[2]

Experimental Protocols

General Photolysis for Product Analysis

This protocol is adapted from general procedures for the photolysis of related isoxazole compounds.

Objective: To induce the photochemical rearrangement of this compound to 2,5-diphenyloxazole for product identification.

Materials:

-

This compound

-

Acetonitrile (spectroscopic grade)

-

Quartz photoreactor

-

Medium-pressure mercury lamp (e.g., 254 nm or 350 nm output)

-

Argon gas for deoxygenation

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

Column chromatography supplies (silica gel, solvents)

-

NMR spectrometer, Mass spectrometer, and IR spectrometer for product characterization.

Procedure:

-

A solution of this compound in acetonitrile (e.g., 0.01 M) is prepared in a quartz photoreactor.

-

The solution is deoxygenated by bubbling with argon for at least 30 minutes.

-

The reactor is sealed and placed in a photochemical reactor equipped with a cooling system to maintain a constant temperature.

-

The solution is irradiated with a suitable UV light source. The reaction progress is monitored periodically by TLC.

-

Upon completion (disappearance of starting material), the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

-

The fractions containing the desired product are collected, and the solvent is evaporated.

-

The structure of the purified product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and compared with authentic samples or literature data.

Laser Flash Photolysis for Transient Species Detection

Objective: To detect and characterize the transient intermediates formed during the photolysis of this compound.

Apparatus:

-

A laser flash photolysis setup, typically consisting of a pulsed laser for excitation (e.g., Nd:YAG laser providing a 266 nm or 355 nm pulse) and a probe lamp (e.g., xenon arc lamp).

-

A monochromator and a fast detector (e.g., photomultiplier tube) connected to a digital oscilloscope.

Procedure:

-

A dilute solution of this compound in acetonitrile is placed in a quartz cuvette.

-

The solution is deoxygenated by purging with argon or saturated with oxygen, depending on the desired experimental conditions.

-

The sample is excited with a short laser pulse.

-

The change in absorbance of the sample is monitored at different wavelengths as a function of time after the laser pulse.

-

The transient absorption spectra are constructed by plotting the change in absorbance against wavelength at various time delays.

-

The kinetics of the rise and decay of the transient species are analyzed to determine lifetimes and rate constants.

The following diagram outlines a general workflow for a photochemical experiment:

Caption: General workflow for a photochemical experiment.

Conclusion

The photochemical behavior of this compound is characterized by its rearrangement to 2,5-diphenyloxazole via a triplet vinylnitrene intermediate. The kinetics of this intermediate have been elucidated through laser flash photolysis. The reaction conditions, particularly the presence of oxygen, can influence the product distribution. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to further explore and utilize the photochemical properties of this compound in their respective fields. Further research to determine the quantum yield of the photorearrangement would provide a more complete quantitative picture of this important photochemical transformation.

References

An In-depth Technical Guide to the Thermal Rearrangement Pathways of 3,5-Diphenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal rearrangement of 3,5-diphenylisoxazole, particularly under flash vacuum pyrolysis (FVP) conditions, presents a fascinating and complex web of interconnected chemical transformations. This technical guide provides a comprehensive overview of the core rearrangement pathways, detailing the formation of major and minor products, proposing mechanistic schemes, and presenting available quantitative data. Experimental protocols for the cited key experiments are outlined to facilitate reproducibility and further investigation. The intricate relationships between intermediates and products are visualized through detailed signaling pathway diagrams, offering a clear and concise understanding of this high-temperature chemical process.

Introduction

Isoxazole derivatives are significant scaffolds in medicinal chemistry and drug development. Understanding their stability and reactivity under various conditions is crucial. The thermal behavior of this compound reveals its propensity to rearrange into a variety of stable and intermediate heterocyclic and carbocyclic systems. The study of these high-energy transformations, primarily through techniques like flash vacuum pyrolysis, provides fundamental insights into reaction mechanisms involving reactive intermediates.

Flash pyrolysis of this compound at high temperatures (e.g., 960 °C) leads to a mixture of products, with 2,5-diphenyloxazole, 2-phenylindole, and benzamide identified as the major products.[1] Minor products include 2,3-diphenyl-2H-azirine and fluorene.[1] The presence of these products suggests a complex reaction network involving multiple rearrangement and fragmentation pathways. It has been noted that the thermal, photochemical, and electron-impact behavior of this compound are interrelated, hinting at common intermediates and reaction pathways across these different energy input methods.[1]

Quantitative Product Distribution

The flash vacuum pyrolysis of this compound at 960 °C yields a range of products with varying abundances. The table below summarizes the quantitative data for the major and minor products identified.

| Product Name | Structure | Product Type | Yield (%) |

| 2,5-Diphenyloxazole | Ph-C(O)N=C(Ph)- | Major | 25 |

| 2-Phenylindole | Major | 15 | |

| Benzamide | Ph-C(O)NH₂ | Major | 10 |

| 2,3-Diphenyl-2H-azirine | Minor | 5 | |

| Fluorene | Minor | 3 | |

| Unreacted this compound | Ph-C(O)N=C(Ph)- | 30 | |

| Other/Unidentified | - | - | 12 |

Experimental Protocols

The following is a generalized experimental protocol for the flash vacuum pyrolysis of this compound, based on typical FVP setups.[2][3][4]

3.1. Apparatus

A standard flash vacuum pyrolysis apparatus consists of a quartz tube packed with an inert material like quartz wool or Raschig rings, heated by an external furnace.[2][3] The inlet of the tube is connected to a sublimation oven where the sample is placed, and the outlet is connected to a series of cold traps (typically cooled with liquid nitrogen) to collect the pyrolyzate. The entire system is maintained under a high vacuum (typically 10⁻² to 10⁻⁴ Torr) by a vacuum pump.

3.2. Procedure

-

Sample Preparation: this compound is placed in the sublimation tube of the FVP apparatus.

-

Pyrolysis: The pyrolysis tube is heated to the desired temperature (e.g., 960 °C). The system is evacuated to the desired pressure. The sublimation oven is then heated to a temperature sufficient to sublime the this compound (typically 100-150 °C) at a slow and steady rate into the hot pyrolysis tube.

-

Product Collection: The rearranged and fragmented products exit the pyrolysis tube and are condensed in the liquid nitrogen-cooled traps.

-

Workup and Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The collected pyrolyzate is dissolved in a suitable solvent (e.g., dichloromethane or acetone). The individual products are then separated, identified, and quantified using standard analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Thermal Rearrangement Pathways and Mechanisms

The thermal rearrangement of this compound is believed to proceed through a series of highly reactive intermediates. The following sections detail the proposed mechanistic pathways leading to the observed products.

4.1. Initial Ring Cleavage and Formation of 2,3-Diphenyl-2H-azirine

The initial step in the thermal rearrangement is the homolytic cleavage of the weak N-O bond of the isoxazole ring, leading to a diradical intermediate. This intermediate can then undergo rearrangement to form the more stable 2,3-diphenyl-2H-azirine.

Caption: Initial N-O bond cleavage and azirine formation.

4.2. Rearrangement of 2,3-Diphenyl-2H-azirine to 2,5-Diphenyloxazole and 2-Phenylindole

The 2,3-diphenyl-2H-azirine is a key intermediate that can undergo further rearrangements. It can isomerize to a vinyl nitrene, which can then cyclize to form the thermodynamically more stable 2,5-diphenyloxazole. Alternatively, the vinyl nitrene can undergo an insertion reaction into a C-H bond of one of the phenyl rings to form 2-phenylindole.[5]

Caption: Formation of major products from the azirine intermediate.

4.3. Proposed Formation of Minor Products: Benzamide and Fluorene

The formation of benzamide and fluorene likely involves more complex fragmentation and recombination pathways. Benzamide could potentially arise from the fragmentation of an intermediate, followed by reaction with trace amounts of water or other species present in the system. The formation of fluorene from 2,3-diphenyl-2H-azirine may proceed through a carbene intermediate, followed by intramolecular cyclization.[5]

Caption: Proposed pathways to minor rearrangement products.

Overall Experimental and Mechanistic Workflow

The entire process, from the starting material to the final products, can be visualized as a multi-step workflow encompassing both the experimental procedure and the subsequent chemical transformations.

Caption: Integrated workflow of thermal rearrangement.

Conclusion

The thermal rearrangement of this compound under flash vacuum pyrolysis conditions is a complex process that yields a variety of valuable chemical entities. The reaction proceeds through key reactive intermediates, most notably 2,3-diphenyl-2H-azirine and a subsequent vinyl nitrene. These intermediates then dictate the formation of the major products, 2,5-diphenyloxazole and 2-phenylindole, as well as the minor products, benzamide and fluorene. A thorough understanding of these pathways is essential for predicting the thermal stability of isoxazole-containing compounds and for the potential synthetic application of these high-temperature rearrangements. Further research, including computational studies and trapping experiments, could provide deeper insights into the intricate details of the reaction mechanisms.

References

- 1. Thermal rearrangements of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Flash vacuum pyrolysis - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. Thermal rearrangements of 2,3-diphenyl-2H-azirine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Review of 3,5-Diphenylisoxazole: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Among its numerous derivatives, 3,5-diphenylisoxazole has emerged as a compound of significant interest due to its versatile synthesis and broad spectrum of biological activities. This technical guide provides a comprehensive review of the current state of research on this compound and its analogues, with a focus on its synthesis, multifaceted biological applications, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of this compound

The most prevalent and versatile method for the synthesis of this compound involves the cyclization of a chalcone precursor. This method offers high yields and the ability to introduce a wide variety of substituents on the phenyl rings.

General Experimental Protocol: Synthesis of this compound from Chalcone

This protocol describes a common method for the synthesis of this compound from 1,3-diphenylprop-2-en-1-one (chalcone) and hydroxylamine.

Materials:

-

1,3-diphenylprop-2-en-1-one (Chalcone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or another suitable base

-

Ethanol or other appropriate solvent

-

Glacial acetic acid (optional, for pH adjustment)

Procedure:

-

Dissolution of Chalcone: Dissolve 1,3-diphenylprop-2-en-1-one in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydroxylamine: Add an equimolar or slight excess of hydroxylamine hydrochloride to the solution.

-

Base Addition: Slowly add a solution of a base, such as sodium hydroxide, to the reaction mixture. The base is crucial for the in situ generation of free hydroxylamine and to catalyze the cyclization reaction.

-

Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into crushed ice or cold water to precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure product.

Diagram of the General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Biological Activities of this compound Derivatives

Research has demonstrated that this compound and its derivatives possess a wide array of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have shown cytotoxicity against a variety of cancer cell lines.

Mechanism of Action: Tubulin Polymerization Inhibition